REACTION_SMILES
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[CH2:8]([O:9][CH:11]=[CH:12][C:13]([C:14]([F:15])([F:16])[F:17])=[O:18])[CH3:10].[CH3:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[Cl-:22].[Cl-:24].[Cl:19][CH2:20][Cl:21].[Zn+2:23]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH:11]=[CH:12][C:13]([C:14]([F:15])([F:16])[F:17])=[O:18])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC=CC(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn+2]
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Name
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Type
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product
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Smiles
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Cc1ccc(C=CC(=O)C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |